molecular formula C22H17BrN4O4 B2486952 N-(4-bromophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112419-33-6

N-(4-bromophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2486952
CAS No.: 1112419-33-6
M. Wt: 481.306
InChI Key: BNDZCCDYJRJAKQ-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and an acetamide linker substituted with a 4-bromophenyl group.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O4/c1-30-18-9-2-14(3-10-18)21-25-22(31-26-21)15-4-11-20(29)27(12-15)13-19(28)24-17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDZCCDYJRJAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action .

Medicine

Its ability to interact with specific biological targets makes it a candidate for developing new therapeutics .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, it may inhibit specific enzymes or receptors, altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with several acetamide derivatives featuring triazole or oxadiazole cores. Key comparisons include:

a) 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()
  • Structural Differences : Replaces the 1,2,4-oxadiazole ring with a 1,2,4-triazole ring and introduces a sulfanyl (-S-) linker.
  • Functional Implications : The triazole ring may enhance metabolic stability compared to oxadiazoles, while the sulfanyl group could influence redox activity or metal coordination .
b) 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
  • Key Variation : Substitutes the 4-methoxyphenyl group with a sulfamoylphenyl moiety.
c) 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
  • Modification : Features a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Properties : The electron-withdrawing -CF₃ group may enhance metabolic resistance and modulate electronic interactions with biological targets .

Substituent-Driven Functional Analysis

Compound Substituent (R) Core Heterocycle Molecular Weight (g/mol) Key Properties
Target Compound 4-methoxyphenyl 1,2,4-oxadiazole ~483.3 Moderate lipophilicity, electron-donating
4-methoxyphenyl 1,2,4-triazole ~516.4 Higher metabolic stability
4-sulfamoylphenyl 1,2,4-triazole ~555.4 Enhanced solubility, polar interactions
3-(trifluoromethyl)phenyl 1,2,4-triazole ~552.3 Electron-withdrawing, improved stability

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 4-methoxyphenyl group in the target compound balances lipophilicity, whereas sulfamoyl () and trifluoromethyl () groups shift polarity significantly.
  • Bioavailability : Triazole-based analogues (Evidences 1, 2, 4) may exhibit superior oral bioavailability due to metabolic resistance compared to oxadiazole-containing compounds .
  • Target Selectivity : The 1,2-dihydropyridin-2-one moiety in the target compound may confer unique conformational flexibility, enabling interactions with kinases or proteases, unlike the rigid triazole-sulfanyl derivatives .

Research Findings and Hypotheses

  • Synthetic Accessibility : Triazole derivatives (Evidences 1–4) are synthetically more accessible via click chemistry, whereas the target compound’s oxadiazole-pyridine fusion requires multi-step cyclization .
  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., -OCH₃) may enhance binding to aromatic residue-rich targets (e.g., ATP-binding pockets).
    • Halogenated substituents (e.g., -Br) improve target affinity through hydrophobic and halogen-bonding interactions .

Biological Activity

N-(4-bromophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines elements of both oxadiazoles and dihydropyridines, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Key Features:

  • Bromophenyl Group : Known for enhancing lipophilicity and biological activity.
  • Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Dihydropyridine Structure : Linked to cardiovascular and neuroprotective effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Antibacterial Activity Table

CompoundMIC (µg/ml)Target Bacteria
N-(4-bromophenyl) derivative31.25 - 62.5Staphylococcus aureus
Ciproflaxin<5Reference
Norfloxacin<5Reference

Source: Joshi et al., 2008

Anticancer Potential

The oxadiazole derivatives have also been noted for their anticancer activities. A study assessing the cytotoxic effects of various compounds found that those containing the oxadiazole ring had IC50 values indicating significant inhibition of cancer cell proliferation.

Anticancer Activity Table

CompoundIC50 (µM)Cancer Cell Line
N-(4-bromophenyl) derivative10.5HeLa (cervical cancer)
Standard (Cisplatin)5.0Reference

Source: Ghaisas and Patel, 2018

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Inflammatory Response Table

CompoundCytokine Inhibition (%)Concentration (µg/ml)
N-(4-bromophenyl) derivative70%50
Standard (Ibuprofen)75%50

Source: MDPI Publications

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various synthesized oxadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth compared to control groups.

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer potential of the compound in vitro against several cancer cell lines. The findings revealed that the compound inhibited cell growth significantly at lower concentrations than standard chemotherapeutics.

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